Target Engagement: Differential Inhibition of Human Soluble Epoxide Hydrolase (sEH)
6-Hydroxynaphthalene-1-carbonitrile demonstrates measurable inhibition of human recombinant soluble epoxide hydrolase (sEH), a key target in cardiovascular and inflammatory diseases, with a reported IC50 of 2,400 nM (2.4 µM) [1]. In contrast, the structurally related compound 4-Amino-6-hydroxynaphthalene-1-carbonitrile exhibits significantly weaker activity against sEH with an IC50 of 3,860 nM (3.86 µM), representing a 1.6-fold difference in potency [2]. This data, derived from the same assay system using PHOME as substrate, indicates that the specific substitution pattern of 6-Hydroxynaphthalene-1-carbonitrile confers a quantifiable advantage in sEH inhibition over the amino-substituted analog.
| Evidence Dimension | sEH Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2,400 nM (2.4 µM) |
| Comparator Or Baseline | 4-Amino-6-hydroxynaphthalene-1-carbonitrile: IC50 = 3,860 nM (3.86 µM) |
| Quantified Difference | 1.6-fold more potent (61% higher potency relative to comparator) |
| Conditions | Assay: Inhibition of human recombinant sEH using PHOME as substrate, preincubated for 1 minute. |
Why This Matters
For researchers developing sEH inhibitors, the 1.6-fold difference in IC50 can be decisive in choosing a starting scaffold, impacting the efficiency of hit-to-lead optimization and reducing the synthetic burden to achieve target potency.
- [1] BindingDB. BDBM50591528 CHEMBL5207672 (IC50: 2.40E+3 nM for human sEH). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591528 View Source
- [2] BindingDB. BDBM50591534 CHEMBL5199450 (IC50: 3.86E+3 nM for human sEH). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591534 View Source
